molecular formula C11H13ClN2O3 B3961386 N-(5-chloro-2-methyl-4-nitrophenyl)-2-methylpropanamide

N-(5-chloro-2-methyl-4-nitrophenyl)-2-methylpropanamide

Cat. No. B3961386
M. Wt: 256.68 g/mol
InChI Key: KQZSOAUOCSMMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methyl-4-nitrophenyl)-2-methylpropanamide, also known as NITD-008, is a chemical compound that has gained attention in the scientific community due to its potential as an antiviral agent.

Mechanism of Action

N-(5-chloro-2-methyl-4-nitrophenyl)-2-methylpropanamide is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase. It binds to a specific site on the polymerase enzyme and prevents it from functioning properly. This results in the inhibition of viral replication and the reduction of viral load.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It does not appear to have any significant effects on cellular metabolism or viability. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-methyl-4-nitrophenyl)-2-methylpropanamide is its broad-spectrum antiviral activity. It has shown efficacy against a variety of viruses, which makes it a promising candidate for the development of new antiviral drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the research and development of N-(5-chloro-2-methyl-4-nitrophenyl)-2-methylpropanamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more efficient formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to determine its potential as a therapeutic agent for viral infections.

Scientific Research Applications

N-(5-chloro-2-methyl-4-nitrophenyl)-2-methylpropanamide has shown promise as an antiviral agent against a variety of viruses, including dengue virus, West Nile virus, and hepatitis C virus. In vitro studies have demonstrated that this compound can inhibit viral replication by targeting the viral RNA-dependent RNA polymerase. In vivo studies have also shown that this compound can reduce viral load and improve survival rates in animal models of viral infection.

properties

IUPAC Name

N-(5-chloro-2-methyl-4-nitrophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-6(2)11(15)13-9-5-8(12)10(14(16)17)4-7(9)3/h4-6H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZSOAUOCSMMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C(C)C)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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